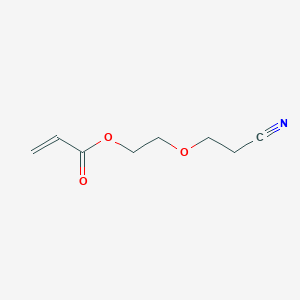

2-(2-Cyanoethoxy)ethyl acrylate

Description

Strategic Importance of Acrylate (B77674) Monomers in Modern Materials Engineering

Acrylate monomers are a cornerstone of modern materials engineering, serving as versatile building blocks for a vast array of polymers. marketresearchintellect.comgellnerindustrial.com Their importance lies in their ability to undergo rapid polymerization, forming high-performance polymers with a wide range of tailored physical and chemical properties. marketresearchintellect.com These properties include excellent weather resistance, durability, high gloss and color retention, and strong adhesion, making them indispensable in numerous industrial and consumer applications. marketresearchintellect.comgantrade.com

The versatility of acrylate monomers stems from the ease with which their chemical structures can be modified. gellnerindustrial.com By altering the ester group, chemists can fine-tune the characteristics of the resulting polymer, creating materials that are rigid or flexible, hydrophobic or hydrophilic, and resistant to various environmental factors. gellnerindustrial.comgantrade.com This adaptability has led to the widespread use of acrylate-based polymers in coatings, adhesives, sealants, printing inks, and textiles. gellnerindustrial.comgantrade.comresearchgate.net The ongoing demand for innovative materials with enhanced performance and sustainability continues to drive research and development in the field of acrylate monomers. marketresearchintellect.com

Molecular Architecture of 2-(2-Cyanoethoxy)ethyl Acrylate: Implications for Reactivity and Polymer Design

The distinct properties of polymers derived from this compound are a direct result of its specific molecular architecture. The molecule consists of a reactive acrylate group and a polar cyanoethoxyethyl side chain, each contributing uniquely to its polymerization behavior and the final characteristics of the polymer.

| Compound Property | Value |

| Molecular Formula | C8H11NO3 nih.gov |

| Molecular Weight | 169.18 g/mol nih.gov |

| Glass Transition Temperature (Tg) | 4°C polysciences.com |

| Refractive Index | 1.447 polysciences.com |

This table presents key physical and chemical properties of this compound.

Significance of the Acrylate Moiety in Polymerization Initiatives

The acrylate moiety (CH2=CHCOO-) is the primary functional group responsible for the polymerization of this compound. wikipedia.org This vinyl group is highly susceptible to free-radical polymerization, a process that allows for the rapid formation of long polymer chains. marketresearchintellect.comwikipedia.org The reactivity of the acrylate group is a key factor in its widespread use, enabling efficient manufacturing processes. marketresearchintellect.com

Polymerization is initiated by the generation of free radicals, which attack the double bond of the acrylate monomer. mdpi.com This initiates a chain reaction where monomer units are sequentially added, leading to the formation of a high-molecular-weight polymer. mdpi.com The bifunctional nature of acrylates, with the polymerizable vinyl group and the modifiable carboxylate group, provides immense versatility in polymer design. wikipedia.org

Influence of the Cyanoethoxyethyl Side Chain on Polymerization Behavior and Resultant Material Attributes

The cyanoethoxyethyl side chain plays a crucial role in defining the unique characteristics of poly(this compound). The presence of the cyano (C≡N) group significantly increases the polarity of the monomer and the resulting polymer. cymitquimica.com This enhanced polarity can lead to improved adhesion to various substrates and can influence the solubility of the polymer. polysciences.comcymitquimica.com

Furthermore, the structure and polarity of the side chain affect the polymer's physical properties. Side chains can influence the polymer's glass transition temperature (Tg), which determines whether the material is rubbery or brittle at a given temperature. gantrade.com The flexibility and steric bulk of the side chains also play a role in how the polymer chains pack together, impacting properties like density and mechanical strength. nih.govdigitellinc.com The specific nature of the cyanoethoxyethyl side chain, with its combination of ether and nitrile functionalities, contributes to the unique balance of properties found in polymers derived from this monomer.

Current Research Landscape and Fundamental Challenges in Functional Acrylate Polymerization

The field of functional acrylate polymerization is an active area of research, driven by the need for advanced materials with precisely controlled properties. A significant challenge lies in achieving control over the polymerization process to produce polymers with well-defined architectures, molecular weights, and functionalities. acs.orgresearchgate.net

One area of focus is the development of controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allow for the synthesis of complex polymer structures. researchgate.net Another challenge is overcoming the effects of secondary reactions, such as chain transfer and backbiting, which can occur during polymerization and affect the final polymer structure and properties. acs.org

Post-polymerization modification has also emerged as a powerful strategy to introduce new functionalities into acrylate polymers, offering an alternative to the polymerization of complex functional monomers. researchgate.net Researchers are also exploring the use of bio-based raw materials for the synthesis of acrylate monomers to address sustainability concerns. acs.org However, the presence of impurities in these bio-based feedstocks can present additional challenges to the polymerization process. acs.org The ongoing research aims to address these fundamental challenges to unlock the full potential of functional acrylate polymers in a wide range of applications.

Properties

IUPAC Name |

2-(2-cyanoethoxy)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-8(10)12-7-6-11-5-3-4-9/h2H,1,3,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSMWDVLDUDINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00999086 | |

| Record name | 2-(2-Cyanoethoxy)ethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-03-6 | |

| Record name | 2-(2-Cyanoethoxy)ethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Cyanoethoxy)ethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-CYANOETHOXY)ETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78475AG5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 2 Cyanoethoxy Ethyl Acrylate

Esterification of Acrylic Acid with 2-(2-Cyanoethoxy)ethyl Alcohol

Reaction Conditions and Catalysis for Optimized Yield and Purity

The successful esterification of acrylic acid with 2-(2-Cyanoethoxy)ethyl alcohol to produce 2-(2-Cyanoethoxy)ethyl acrylate (B77674) hinges on the careful selection of catalysts and optimization of reaction conditions. Both homogeneous and heterogeneous acid catalysts are employed to facilitate this reaction.

Common homogeneous catalysts include strong mineral acids such as sulfuric acid and organic sulfonic acids like p-toluenesulfonic acid (p-TSA). google.comresearchgate.net Studies on the esterification of acrylic acid with other alcohols, such as ethanol (B145695) and 2-ethylhexanol, provide valuable insights into the catalytic activity. For instance, sulfuric acid has been found to be a more efficient catalyst than hydrochloric acid (HCl) and hydroiodic acid (HI) for the esterification of acrylic acid with ethanol. google.com The catalyst loading is a critical parameter, with concentrations typically ranging from 1 to 3% by volume of the reaction mixture. google.com

Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst 15), offer advantages in terms of easier separation from the reaction mixture. dntb.gov.ua

Reaction temperature plays a significant role in the rate of esterification. Temperatures are generally maintained between 50°C and 120°C. google.comresearchgate.net Higher temperatures increase the reaction rate but can also lead to undesired side reactions, including polymerization of the acrylic acid and the product acrylate. To mitigate polymerization, inhibitors such as hydroquinone (B1673460) or phenothiazine (B1677639) are often added to the reaction mixture.

The molar ratio of the reactants also influences the equilibrium conversion. Using an excess of the alcohol, 2-(2-Cyanoethoxy)ethyl alcohol, can shift the equilibrium towards the formation of the ester.

To drive the reaction to completion, the water formed during the esterification is continuously removed. This is often achieved by azeotropic distillation using a suitable solvent like toluene (B28343) or by carrying out the reaction under reduced pressure.

| Parameter | Typical Range/Value | Catalyst(s) | Notes |

| Reaction Temperature | 50 - 120 °C | Sulfuric acid, p-Toluenesulfonic acid, Ion-exchange resins | Higher temperatures increase reaction rate but may promote polymerization. |

| Catalyst Loading | 1 - 3% (v/v) | Sulfuric acid, p-Toluenesulfonic acid | Optimal loading balances reaction rate and potential side reactions. |

| Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 | Not Applicable | Excess alcohol can favor product formation. |

| Polymerization Inhibitor | Hydroquinone, Phenothiazine | Not Applicable | Essential to prevent polymerization of acrylic species. |

Isolation and Purification Techniques for Monomer Product Streams

Following the esterification reaction, a multi-step process is required to isolate and purify the 2-(2-Cyanoethoxy)ethyl acrylate monomer. The initial workup typically involves neutralizing the acidic catalyst. This can be achieved by washing the reaction mixture with a basic solution, such as aqueous sodium carbonate or sodium hydroxide (B78521). google.com

After neutralization, the organic layer containing the product is separated from the aqueous layer. The crude product is then subjected to purification to remove unreacted starting materials, byproducts, and any remaining impurities.

Distillation is the primary method for purifying the final product. Due to the relatively high boiling point and potential thermal sensitivity of the acrylate monomer, vacuum distillation is the preferred technique. google.com This allows for distillation at lower temperatures, minimizing the risk of polymerization. The use of a polymerization inhibitor during distillation is also crucial.

The purity of the final product can be assessed using analytical techniques such as gas chromatography (GC), which can separate and quantify the desired monomer from any impurities.

Precursor Synthesis: 2-(2-Cyanoethoxy)ethyl Alcohol via Cyanoethylation Reactions

The essential precursor for the final esterification step is 2-(2-Cyanoethoxy)ethyl alcohol. This alcohol is synthesized through a cyanoethylation reaction, which involves the addition of acrylonitrile (B1666552) to a diol compound.

Reaction of Acrylonitrile with Diol Compounds

The synthesis of 2-(2-Cyanoethoxy)ethyl alcohol is achieved by the base-catalyzed Michael addition of ethylene (B1197577) glycol to acrylonitrile. This reaction is a classic example of cyanoethylation of an alcohol.

The reaction proceeds by the activation of the hydroxyl group of ethylene glycol by a base, which then acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.

Optimization of Cyanoethylation Parameters for Enhanced Selectivity

To maximize the yield and selectivity of the desired mono-cyanoethylated product, 2-(2-Cyanoethoxy)ethyl alcohol, and minimize the formation of the di-cyanoethylated byproduct, careful control of the reaction parameters is necessary.

Catalyst: The reaction is typically catalyzed by a strong base. Alkali metal hydroxides, such as sodium hydroxide or potassium hydroxide, and alkoxides like sodium methoxide (B1231860) are effective catalysts. nih.gov The use of a heterogeneous catalyst, such as a cross-linked polyquaternary ammonium (B1175870) hydroxide resin, has also been reported to favor the formation of mono-cyanoethylation products. google.com

Reaction Temperature: The cyanoethylation of alcohols is an exothermic reaction. Therefore, the temperature is generally kept low, typically between 15°C and 75°C, to control the reaction rate and prevent unwanted side reactions. google.com

Molar Ratio: To favor the formation of the mono-adduct, a molar excess of the diol (ethylene glycol) relative to acrylonitrile is often used. Ratios of 1.5 to 50 moles of the alcohol per mole of acrylonitrile have been reported to enhance the yield of the monocyanoethylated product. google.com

Isolation and Purification: After the reaction, the catalyst is neutralized with an acid. The product mixture is then purified, typically by vacuum distillation, to separate the desired 2-(2-Cyanoethoxy)ethyl alcohol from unreacted ethylene glycol, the di-cyanoethylated byproduct, and any other impurities.

| Parameter | Typical Range/Value | Catalyst(s) | Notes |

| Reaction Temperature | 15 - 75 °C | Sodium hydroxide, Potassium hydroxide, Sodium methoxide, Polyquaternary ammonium hydroxide resin | Exothermic reaction requires careful temperature control. |

| Catalyst Type | Strong bases (homogeneous or heterogeneous) | Heterogeneous catalysts can improve selectivity for the mono-adduct. | |

| Molar Ratio (Diol:Acrylonitrile) | 1.5:1 to 50:1 | Not Applicable | Excess diol favors the formation of the mono-cyanoethylated product. |

Comparative Analysis of Synthetic Routes for Related Cyanoethoxyalkyl Acrylates

The synthetic strategies outlined for this compound can be extended to produce a variety of related cyanoethoxyalkyl acrylates by substituting the starting diol. For example, using propylene (B89431) glycol or butylene glycol in the cyanoethylation step would yield the corresponding cyanoethoxypropyl or cyanoethoxybutyl alcohols, which can then be esterified with acrylic acid.

The reactivity of the diol in the cyanoethylation reaction can be influenced by steric hindrance around the hydroxyl groups. Primary alcohols generally react more readily than secondary alcohols. This difference in reactivity can be exploited to achieve selective cyanoethylation in diols with both primary and secondary hydroxyl groups.

The choice of catalyst can also play a role in the selectivity of the cyanoethylation of different diols. While strong bases are generally effective, the use of more specialized catalysts may be necessary to achieve high selectivity with more complex diols.

The esterification of different cyanoethoxyalkyl alcohols with acrylic acid is expected to proceed under similar conditions to those described for 2-(2-Cyanoethoxy)ethyl alcohol. However, the physical properties of the resulting acrylate monomers, such as boiling point and viscosity, will vary depending on the structure of the alkyl chain. This may necessitate adjustments to the purification procedures, particularly the distillation conditions.

Advanced Polymerization Techniques for 2 2 Cyanoethoxy Ethyl Acrylate Systems

Controlled/Living Radical Polymerization (CRP) of 2-(2-Cyanoethoxy)ethyl Acrylate (B77674)

Controlled/living radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the production of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. wikipedia.org For monomers like 2-(2-Cyanoethoxy)ethyl acrylate, these methods are instrumental in harnessing their functional potential. The primary CRP methods discussed here are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP) for Controlled Architectures

ATRP is a powerful CRP technique that utilizes a transition metal catalyst, typically a copper complex, to establish a dynamic equilibrium between active propagating radicals and dormant species. wikipedia.org This process allows for the controlled growth of polymer chains.

The mechanism of ATRP involves the reversible activation of a dormant alkyl halide initiator (R-X) by a transition metal complex in its lower oxidation state (e.g., Cu(I)Br/Ligand). This generates a radical (R•) and the metal complex in its higher oxidation state (e.g., X-Cu(II)Br/Ligand). The radical then propagates by adding to monomer units. The key to control is the rapid deactivation of the propagating radical by the higher oxidation state metal complex, reforming the dormant species. cmu.edu

For cyano-containing monomers like this compound, the nitrile (-C≡N) group can potentially influence the polymerization kinetics. The lone pair of electrons on the nitrogen atom of the cyano group can coordinate with the copper catalyst. This interaction can affect the redox potential of the copper complex and, consequently, the activation/deactivation equilibrium. cmu.edu The extent of this interaction depends on factors such as the solvent, the ligand on the copper catalyst, and the temperature. While specific studies on this compound are not abundant, research on other nitrile-containing monomers like acrylonitrile (B1666552) in ATRP indicates that careful selection of the ligand is necessary to prevent catalyst poisoning and ensure a controlled process. The ligand must effectively compete with both the monomer and the solvent to coordinate to the copper center, thereby maintaining the catalytic activity and control over the polymerization. cmu.edu

A hallmark of a controlled polymerization is the linear evolution of molecular weight with monomer conversion and the maintenance of a low dispersity index (Đ). Kinetic studies are essential to verify this control. For ATRP of acrylates, first-order kinetics with respect to the monomer concentration are typically observed, which is demonstrated by a linear relationship between ln([M]₀/[M]) and time.

| Entry | Monomer | Initiator | Catalyst/Ligand | Solvent | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |

| 1 | Methyl Acrylate | EBiB | CuBr/PMDETA | Anisole | 3.67 | 95 | 10,200 | 1.07 |

| 2 | n-Butyl Acrylate | EBiB | CuBr/TPEDA | Bulk | 1.5 | 98 | 9,700 | 1.13 |

Data is illustrative for representative acrylate monomers. EBiB = Ethyl 2-bromoisobutyrate, PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine, TPEDA = N,N,N',N'-tetra[(2-pyridal)methyl]ethylenediamine. cmu.edu

For a successful ATRP of this compound, one would expect to see a linear increase in the number-average molecular weight (Mn) with conversion, and the dispersity values should remain low (typically below 1.3). The experimental molecular weights (Mn,exp) should also be in close agreement with the theoretical values (Mn,th) calculated from the monomer-to-initiator ratio.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Strategies

RAFT polymerization is another highly versatile CRP method that does not involve a metal catalyst. Instead, it relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a degenerative chain transfer mechanism. sigmaaldrich.com

The success of a RAFT polymerization is highly dependent on the choice of the CTA, which must be appropriate for the specific monomer being polymerized. sigmaaldrich.com Acrylates are considered "more activated monomers" (MAMs), and for their controlled polymerization, dithiobenzoates and certain trithiocarbonates are generally effective CTAs. The general structure of a RAFT agent consists of a thiocarbonylthio core (S=C-S) with a leaving group (R) and a stabilizing group (Z). The choice of R and Z groups influences the rates of addition and fragmentation, which are key to achieving good control. sigmaaldrich.com

For cyano-containing monomers, the R group of the CTA can be designed to be similar to the propagating radical, which is beneficial for efficient initiation. For example, CTAs with a cyanoalkyl R group, such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD), have been used successfully for the RAFT polymerization of acrylonitrile. researchgate.net Another suitable CTA is 2-cyanoethyl dithiobenzoate. researchgate.net The selection of the Z group is also critical; for acrylates, an aryl group like phenyl or a substituted phenyl is often a good choice.

The following table presents examples of CTAs suitable for the RAFT polymerization of cyano-containing monomers.

| Chain Transfer Agent (CTA) | Abbreviation | Type | Suitable for Monomers |

| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | CPAD | Dithiobenzoate | Acrylonitrile, Acrylates |

| 2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate (B1256668) | Trithiocarbonate | Acrylamide (B121943), Acrylates, Methacrylates | |

| 2-Cyanoethyl dithiobenzoate | CED | Dithiobenzoate | Acrylonitrile |

The chosen RAFT agent directly impacts the control over the polymerization and the integrity of the polymer chain-ends. A well-chosen CTA leads to a linear evolution of molecular weight with conversion, low dispersity, and a high degree of "livingness" or chain-end fidelity. cmu.edu This high fidelity is crucial for applications such as the synthesis of block copolymers, where the polymer from the first step acts as a macro-CTA for the polymerization of a second monomer.

Research on the RAFT polymerization of acrylonitrile using a novel CTA, 2-cyanoethyl dithiobenzoate (CED), has demonstrated excellent control. researchgate.net The resulting polyacrylonitrile (B21495) (PAN) was then successfully used as a macro-CTA to polymerize n-butyl acrylate (n-BA), forming a PAN-b-P(n-BA) block copolymer. This successful chain extension is strong evidence of high chain-end fidelity. researchgate.net

The data below, from a study on a related system, illustrates the control achieved in RAFT polymerization and the successful chain extension to form a block copolymer.

| Polymer | Monomer(s) | Mn, GPC ( g/mol ) | Đ (Mw/Mn) |

| Poly(benzyl methacrylate) (Macro-CTA) | Benzyl Methacrylate (B99206) | 3,500 | 1.06 |

| P(BzMA)-b-P(DMAEMA) | Benzyl Methacrylate, 2-(Dimethylamino)ethyl methacrylate | 8,250 | 1.12 |

Data is illustrative for a representative block copolymer synthesis via RAFT. P(BzMA) = Poly(benzyl methacrylate), P(DMAEMA) = Poly(2-(dimethylamino)ethyl methacrylate). cmu.edu

For this compound, a similar approach using a suitable dithiobenzoate or trithiocarbonate CTA would be expected to yield well-defined polymers. The ability to subsequently chain extend these polymers to form block copolymers would confirm the high chain-end fidelity conferred by the RAFT process.

Anionic Polymerization of this compound

Anionic polymerization is a powerful method for synthesizing well-defined polymers from monomers with electron-withdrawing groups. researchgate.netyoutube.com However, its application to polar acrylates like this compound requires careful control to mitigate side reactions. cmu.edu

Mechanism of Anionic Initiation and Propagating Species Formation

The initiation of anionic polymerization involves the addition of a nucleophilic initiator, typically a strong base like an organolithium compound, to the monomer. youtube.com This process generates a carbanion intermediate that propagates the polymer chain. youtube.com The presence of electron-deficient double bonds or heteroatoms in the monomer facilitates this type of polymerization. youtube.com

The propagating species in the anionic polymerization of acrylates is an enolate anion. cmu.edu This enolate structure arises from the delocalization of the negative charge between the α-carbon and the carbonyl oxygen of the ester group. libretexts.org This resonance stabilization is a key feature that makes anionic polymerization of acrylates feasible. libretexts.org However, the reactivity of the propagating chain end needs to be carefully managed to prevent unwanted side reactions.

The mechanism involves the following key steps:

Initiation: A nucleophile (I⁻) attacks the β-carbon of the acrylate monomer, forming a carbanionic species.

Propagation: The newly formed carbanion adds to another monomer molecule, extending the polymer chain. This process repeats, leading to the growth of the polymer. youtube.com

Termination: The polymerization can be terminated by various mechanisms, including reaction with impurities or deliberate addition of a terminating agent. youtube.com

Challenges and Control Strategies for Anionic Polymerization of Polar Acrylates

The anionic polymerization of polar acrylates is often complicated by side reactions due to the high reactivity of the propagating carbanion and the presence of the polar ester group. cmu.edu These challenges include:

Reaction with the Ester Group: The propagating carbanion can attack the carbonyl carbon of the ester group on another monomer or polymer chain, leading to chain termination or branching. libretexts.org

Proton Abstraction: The acidity of the α-hydrogen on the polymer backbone can lead to chain transfer reactions. libretexts.org

To overcome these challenges, several control strategies have been developed:

Use of Bulky Initiators: Employing bulky initiators can sterically hinder side reactions. researchgate.net

Low Temperatures: Conducting the polymerization at very low temperatures (e.g., -78 °C) reduces the rate of side reactions. nih.gov

Use of Additives: The addition of certain salts, like lithium chloride, or Lewis acids can modify the reactivity of the propagating species and suppress side reactions. cmu.edu Recently, carbon dioxide has been shown to reversibly temper the reactivity of the enolate chain end, allowing for controlled polymerization at higher temperatures. nih.gov

Metal-Free Initiators: While of interest, metal-free initiators have shown challenges in controlling molecular weights and can lead to broad or bimodal molecular weight distributions in the polymerization of alkyl (meth)acrylates. cmu.edu

Heterogeneous Polymerization Approaches

Heterogeneous polymerization techniques, where the polymerization occurs in a multiphase system, offer advantages in terms of heat removal and viscosity control.

Suspension Polymerization Processes and Their Control

In suspension polymerization, monomer droplets are dispersed in a continuous phase, typically water, with the aid of a stabilizer. uc.edu The initiator is dissolved in the monomer phase, and polymerization occurs within these droplets. uc.edu This method is essentially a "bulk" polymerization within each droplet. wikipedia.org

Control of Suspension Polymerization is achieved by:

Agitation: The stirring speed is a critical parameter that influences the droplet size and, consequently, the final particle size. wikipedia.org

Stabilizer: The type and concentration of the suspending agent, such as polyvinyl alcohol, are crucial for preventing droplet coalescence. wikipedia.org

Monomer-to-Water Ratio: This ratio affects the viscosity of the suspension and the efficiency of heat transfer. uc.edu

Initiator Concentration: Controls the rate of polymerization and the molecular weight of the resulting polymer.

| Parameter | Effect on Suspension Polymerization |

| Stirring Speed | Higher speed leads to smaller droplet size. wikipedia.org |

| Stabilizer Concentration | Affects droplet stability and size. uc.edu |

| Monomer/Water Ratio | Influences suspension viscosity. uc.edu |

| Initiator Concentration | Determines polymerization rate and molecular weight. |

This table summarizes the key parameters for controlling suspension polymerization.

Emulsion Polymerization Techniques and Stability Considerations

Emulsion polymerization involves dispersing the monomer in a continuous phase (usually water) with the help of a surfactant to form micelles. The initiator is typically water-soluble. Polymerization is initiated in the aqueous phase, and the propagating radicals enter the monomer-swollen micelles, where polymerization proceeds.

Stability in emulsion polymerization is a key concern and is influenced by:

Emulsifier Type and Concentration: A combination of anionic and nonionic surfactants is often used to achieve good mechanical and electrolytic stability. pcimag.com The amount of emulsifier impacts the number and size of the latex particles formed. tandfonline.com

Initiator Concentration: The initiator concentration affects the rate of polymerization and can influence the stability of the emulsion; a high concentration can lead to increased gel formation. tandfonline.com

Solid Content: The theoretical solid content is a factor, with lower contents generally leading to better stability. tandfonline.comtandfonline.com

Temperature: Reaction temperature plays a role in both the polymerization rate and the stability of the emulsion. tandfonline.comtandfonline.com

| Factor | Influence on Emulsion Stability |

| Emulsifier | Type and concentration affect particle size and stability. pcimag.comtandfonline.com |

| Initiator | Concentration impacts polymerization rate and can affect stability. tandfonline.com |

| Solid Content | Higher content can decrease stability. tandfonline.comtandfonline.com |

| Temperature | Affects reaction rate and emulsion stability. tandfonline.comtandfonline.com |

This table outlines the factors influencing the stability of emulsion polymerization.

Kinetics of Polymerization Reactions

The kinetics of polymerization for acrylates are influenced by the structure of the monomer. Studies have shown that for photoinitiated acrylate polymerization, preorganization of monomers through hydrogen bonding can enhance the maximum rate of polymerization. acs.org Furthermore, the dipole moment of the monomer has been found to correlate with the termination rate constant. acs.org

In the context of anionic polymerization of acrylates, kinetic studies are crucial for understanding the reaction mechanism and for controlling the polymerization process. For instance, investigations into the anionic polymerization of butyl acrylate initiated with a complex initiator have provided insights into the reaction kinetics. acs.org The rate of polymerization is dependent on the concentrations of the monomer and the active propagating species.

For radical polymerization of cyanoacrylates, the propagation rate constant (kp) and termination rate constant (kt) have been determined. For ethyl 2-cyanoacrylate, values of kp around 1610-1622 L·mol⁻¹·s⁻¹ and kt around 4.04-4.11 × 10⁸ L·mol⁻¹·s⁻¹ have been reported at 30 °C. semanticscholar.org

Homopolymer and Copolymer Architectures of 2 2 Cyanoethoxy Ethyl Acrylate

Synthesis and Structural Elucidation of Poly[2-(2-Cyanoethoxy)ethyl Acrylate] Homopolymers

The synthesis of poly[this compound] (PCEEA) homopolymers can be achieved through various polymerization techniques. While specific literature detailing the synthesis and structural elucidation of PCEEA is limited, the polymerization behavior can be inferred from studies on structurally similar acrylate (B77674) monomers. Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), are particularly suitable for producing well-defined homopolymers with controlled molecular weights and narrow polydispersity. researchgate.netresearchgate.net

In a typical ATRP synthesis, the monomer, this compound, would be polymerized using an initiator (e.g., ethyl α-bromoisobutyrate), a transition metal catalyst (e.g., copper(I) bromide), and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine) in a suitable solvent. The reaction progress can be monitored by techniques like gas chromatography (GC) to determine monomer conversion.

Structural elucidation of the resulting PCEEA homopolymer would involve a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be employed to confirm the polymer structure by identifying the characteristic peaks of the repeating monomer units. Gel Permeation Chromatography (GPC) would be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the distribution of polymer chain lengths. A low PDI value (typically below 1.5) is indicative of a controlled polymerization process. ias.ac.in Differential Scanning Calorimetry (DSC) would be utilized to measure the glass transition temperature (Tg) of the homopolymer, which is an important parameter for understanding its thermal properties. nih.gov

| Property | Description | Typical Analytical Technique |

| Chemical Structure | Confirmation of the repeating monomer unit in the polymer chain. | ¹H NMR, ¹³C NMR Spectroscopy |

| Molecular Weight (Mn, Mw) | Average molecular weight of the polymer chains. | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | Measure of the distribution of molecular weights in a given polymer sample. | GPC (calculated as Mw/Mn) |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state. | Differential Scanning Calorimetry (DSC) |

Copolymerization with Complementary Monomers for Functional Materials Development

The functional properties of polymers derived from this compound can be significantly expanded through copolymerization with other monomers. This allows for the tailoring of material properties for specific applications.

Random and Gradient Copolymerization with Acrylic and Methacrylic Esters

Random and gradient copolymers of this compound with various acrylic and methacrylic esters, such as methyl methacrylate (B99206) (MMA) or butyl acrylate (BA), can be synthesized to create materials with a range of properties. nih.govnih.gov In a random copolymer, the monomer units are distributed randomly along the polymer chain, while in a gradient copolymer, the composition of the monomers changes gradually along the chain.

The synthesis of these copolymers can be achieved through controlled radical polymerization techniques. For instance, the copolymerization of this compound with MMA can be initiated using a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent. The resulting copolymer's properties, such as its glass transition temperature and solubility, will be intermediate between those of the respective homopolymers and will depend on the copolymer composition. researchgate.net

Gradient copolymers can be synthesized by controlling the monomer addition rate during the polymerization process. This results in a continuous change in the monomer composition along the polymer chain, leading to unique properties that are not observed in random or block copolymers. stanford.eduelsevierpure.com

Statistical Copolymerization with Vinyl Ethers and Other Functional Monomers

Statistical copolymerization of this compound with vinyl ethers, such as ethyl vinyl ether, can lead to the formation of copolymers with alternating or near-alternating structures, especially when there is a significant difference in the reactivity ratios of the two monomers. stanford.edu The cyano group in this compound makes it an electron-accepting monomer, which can favor alternating copolymerization with electron-donating monomers like vinyl ethers.

The synthesis of such statistical copolymers can be carried out using radical polymerization. The monomer reactivity ratios (r1 and r2) are crucial parameters that determine the composition and sequence distribution of the resulting copolymer. These ratios can be determined experimentally by analyzing the copolymer composition at different monomer feed ratios. researchgate.netrsc.org

Impact of Monomer Feed Ratios on Copolymer Composition and Sequence Distribution

The monomer feed ratio has a direct and significant impact on the final composition of the copolymer. researchgate.netnih.gov By varying the initial concentrations of this compound and the comonomer, the mole fraction of each monomer unit in the resulting copolymer can be controlled. This, in turn, influences the macroscopic properties of the material, such as its thermal and mechanical characteristics.

For example, in the copolymerization of two monomers, M1 and M2, the copolymer composition can be described by the Mayo-Lewis equation, which relates the instantaneous mole fractions of the monomers in the copolymer to their mole fractions in the feed and their reactivity ratios (r1 and r2). stanford.edunih.gov By analyzing the copolymer composition at low conversions for a series of different feed ratios, the reactivity ratios can be determined. researchgate.net This information is essential for predicting the copolymer microstructure and for designing copolymers with desired properties. rsc.org

| Copolymer Architecture | Description | Key Controlling Factors |

| Random Copolymer | Monomer units are arranged randomly along the polymer chain. | Monomer reactivity ratios, monomer feed ratio. |

| Gradient Copolymer | Monomer composition changes gradually along the polymer chain. | Monomer addition rate during polymerization. |

| Statistical Copolymer | Monomer sequence follows statistical rules, can be random, alternating, or blocky. | Monomer reactivity ratios, polymerization conditions. |

Synthesis of Block and Graft Copolymers

Block and graft copolymers represent more complex macromolecular architectures that can be synthesized using this compound to create materials with unique phase-separated morphologies and properties.

Diblock and Triblock Copolymers via Sequential Monomer Addition

Diblock and triblock copolymers containing a poly[this compound] segment can be synthesized via sequential monomer addition using living polymerization techniques like ATRP. mdpi.com In this method, a first monomer is polymerized to create a living polymer chain, which then acts as a macroinitiator for the polymerization of a second monomer, resulting in a diblock copolymer. A triblock copolymer can be synthesized by adding a third monomer or by using a bifunctional initiator.

For example, a polystyrene-block-poly[this compound] (PS-b-PCEEA) diblock copolymer could be synthesized by first polymerizing styrene (B11656) using ATRP to create a living polystyrene macroinitiator. Subsequently, this compound monomer is added to the reaction mixture, and the polymerization is continued to grow the PCEEA block from the end of the polystyrene chains. The successful formation of the block copolymer can be confirmed by an increase in molecular weight observed via GPC and by the presence of signals from both blocks in the NMR spectrum.

Graft copolymers with a poly[this compound] backbone or side chains can also be synthesized. The "grafting-from" approach involves creating a polymer backbone with initiating sites from which the side chains are grown. nih.govbenicewiczgroup.comnih.gov For instance, a backbone polymer containing initiator moieties can be used to initiate the polymerization of this compound, resulting in a graft copolymer with PCEEA side chains.

Grafting-From and Grafting-Through Strategies for Surface Modification and Composite Formation

The functionalization of surfaces and the development of high-performance composites frequently employ polymer grafting techniques to covalently attach polymer chains to a substrate or to incorporate them as side chains on a backbone polymer. The "grafting-from" and "grafting-through" approaches represent two distinct and powerful methodologies to achieve these architectures with this compound (CEEA).

Grafting-From Strategies

In the "grafting-from" approach, polymer chains are grown directly from initiating sites that have been previously anchored to a surface. This method is particularly effective for creating dense polymer brushes, where the proximity of the grafted chains forces them to stretch away from the surface, leading to unique surface properties.

A notable example of a "grafting-from" strategy involves the modification of polyvinylidene fluoride (B91410) (PVDF)-based materials. In a recent study, an oxygen-tolerant green-light-mediated Atom Transfer Radical Polymerization (ATRP) was utilized to graft various monomers, including 2-cyanoethyl acrylate, from PVDF surfaces. This method offers a facile and rapid route for surface modification under ambient conditions. The initiation of the polymerization can occur from C-Cl sites in copolymers like PVDF-CTFE (a copolymer with chlorotrifluoroethylene) or from unsaturations generated in the PVDF backbone. Research has shown that dehydrofluorinated PVDF is significantly more active for grafting than its saturated counterpart.

The successful grafting of poly(2-cyanoethyl acrylate) (PCEA) onto PVDF-based materials was confirmed by various analytical techniques, which showed an increase in molecular weight and changes in the material's surface properties. This approach demonstrates the potential to tailor the surface characteristics of fluoropolymers, enhancing properties such as adhesion and chemical resistance.

Table 1: Experimental Data for Grafting of 2-Cyanoethyl Acrylate from PVDF-based Materials via Green-Light-Mediated ATRP

| Parameter | Value |

| Substrate | PVDF-CTFE |

| Monomer | 2-Cyanoethyl acrylate (CEA) |

| Polymerization Technique | Oxygen-Tolerant Green-Light-Mediated ATRP |

| Mediator | Eosin Y |

| Solvent | Anisole, DMF/DMSO |

| Light Source | Green Light |

| Confirmation of Grafting | Gel Permeation Chromatography (GPC), DOSY NMR |

This table summarizes the key components and conditions for the "grafting-from" of 2-cyanoethyl acrylate as described in the literature.

Grafting-Through Strategies

The "grafting-through" or "macromonomer" method involves the copolymerization of a conventional monomer with a macromonomer, which is a polymer chain with a polymerizable end group. In the context of this compound, this would entail the synthesis of a PCEA macromonomer with a reactive group (e.g., a vinyl or acrylate group) at one end. This macromonomer is then copolymerized with another monomer to form a graft copolymer, where the PCEA chains are incorporated as the side chains.

While specific research detailing the "grafting-through" polymerization of a PCEA macromonomer is not extensively documented in the reviewed literature, the general principles of this technique are well-established for other acrylate monomers. This approach is widely used to create well-defined graft copolymers with controlled side-chain length and distribution. For instance, this method has been successfully applied to modify cellulose (B213188) nanofibrils by copolymerizing them with various acrylate and acrylamide (B121943) monomers.

A hypothetical "grafting-through" approach for creating a composite material with PCEA side chains could involve the following steps:

Synthesis of a PCEA Macromonomer: A controlled radical polymerization technique, such as ATRP or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, would be used to synthesize PCEA chains of a specific molecular weight, with a polymerizable group at one end.

Copolymerization: The PCEA macromonomer would then be introduced into a polymerization reaction with a primary monomer. The choice of the primary monomer would determine the properties of the backbone of the resulting graft copolymer.

Composite Formation: The resulting graft copolymer, with its PCEA side chains, could then be blended with a matrix material to form a composite. The PCEA side chains would be expected to influence the interfacial properties between the copolymer and the matrix, potentially enhancing compatibility and mechanical performance.

This strategy offers a versatile platform for designing complex polymer architectures and advanced composite materials with tailored properties.

Structure Property Relationships in Poly 2 2 Cyanoethoxy Ethyl Acrylate Based Materials

Elastomeric Behavior and Mechanical Properties

The elastomeric properties of poly[2-(2-cyanoethoxy)ethyl acrylate] are significantly influenced by the structure of its polymer chains and the resulting network.

The glass transition temperature (Tg) is a critical parameter for polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. In polyacrylates, the structure of the side chain plays a pivotal role in determining the Tg. For poly(n-alkyl acrylate)s, the Tg initially decreases as the length of the alkyl side chain increases, a consequence of increased side-chain mobility which acts as an internal plasticizer. osti.gov However, beyond a certain chain length, the Tg may start to increase due to side-chain crystallization.

A comparative study on various polycyanoacrylates revealed that alkoxy CAs generally have lower glass transition temperatures than alkyl CAs. nih.gov This suggests that the ether linkage in the side chain of poly[this compound] contributes to its flexibility.

Table 1: Glass Transition Temperatures of Various Polyacrylates

| Polymer | Glass Transition Temperature (Tg) |

| Poly(methyl acrylate) | ~10 °C |

| Poly(ethyl acrylate) | ~-24 °C |

| Poly(n-butyl acrylate) | ~-54 °C |

| Poly(2-methoxyethyl acrylate) | ~-20 °C mdpi.com |

| Poly[(2-cyanoethyl vinyl ether)-co-(vinyl alcohol)] | ~19 °C researchgate.net |

The mechanical properties of a polymer network, such as its tensile strength, elongation at break, and modulus, are fundamentally governed by its structure. arxiv.orgarxiv.org This includes factors like the density of cross-links, the length of the polymer chains between cross-links (strand length), and the presence of entanglements. arxiv.org

For elastomeric applications, a balance between these properties is often desired. A higher cross-link density generally leads to a higher tensile strength and modulus but a lower elongation at break. nih.gov The chemical nature of the cross-linker and the monomer also plays a significant role.

The monomer concentration during polymerization can also influence the mechanical properties of the resulting network. arxiv.orgarxiv.org For disordered networks, the elastic modulus has been found to increase with the initial monomer concentration, a phenomenon attributed to pre-strain in the sample. arxiv.orgarxiv.org

The cold resistance and flexibility of an elastomer are directly related to its glass transition temperature (Tg). A lower Tg indicates that the material will remain flexible at lower temperatures. As discussed, the presence of the flexible ether linkage in the cyanoethoxy side chain of poly[this compound] is expected to contribute to a lower Tg compared to analogous alkyl acrylates. nih.gov

The flexibility of the polymer backbone and the mobility of the side chains are key to good low-temperature performance. The long, flexible side chains can act as internal plasticizers, preventing the polymer from becoming brittle at low temperatures. In general, alkoxy CAs demonstrate enhanced plasticity, although this can sometimes be at the expense of mechanical strength. nih.gov Therefore, in formulating elastomers based on poly[this compound] for applications requiring cold resistance, a key consideration would be to optimize the polymer architecture to achieve a low Tg while maintaining adequate mechanical integrity.

Dielectric Performance and Electrical Properties

The unique chemical structure of poly[this compound], specifically the presence of the cyano group, imparts significant dielectric properties to the material.

The dielectric constant (ε'), or relative permittivity, is a measure of a material's ability to store electrical energy in an electric field. The high dipole moment of the nitrile (cyano) group (-C≡N) is a primary contributor to the high dielectric constant of polymers containing this functional group. researchgate.net When an external electric field is applied, these dipoles align with the field, leading to a high degree of polarization and thus a high dielectric constant.

Poly(2-cyanoethyl vinyl ether) (CEPVA), a polymer with a similar side-chain structure, has been investigated for its high dielectric constant, which is approximately 15. This value is significantly higher than that of common polymers like polyethylene (B3416737) (ε' ≈ 2.3) or polypropylene (B1209903) (ε' ≈ 2.2). Blending CEPVA with poly(methyl methacrylate) (PMMA) has been shown to create a system with an increased dielectric constant and a glass transition temperature well above room temperature, making it suitable for applications in flexible electronics.

Table 2: Dielectric Constants of Various Polymers

| Polymer | Dielectric Constant (ε') |

| Polyethylene | ~2.3 |

| Polypropylene | ~2.2 |

| Poly(vinylidene fluoride) (PVDF) | ~12 |

| Poly(2-cyanoethyl vinyl ether) (CEPVA) | ~15 |

| PVA/Cs/0.1TiO₂ Nanocomposite | 11.93 nih.gov |

This table illustrates the high dielectric constant associated with polymers containing polar functional groups.

While a high dielectric constant is desirable for many applications, it is often accompanied by higher dielectric loss (tan δ), which is the dissipation of energy as heat within the material when subjected to an alternating electric field. This loss can be particularly significant at high frequencies and temperatures. rsc.org The polarization of impurity ions, even at parts-per-million levels, can significantly increase dielectric loss. rsc.org

Dielectric breakdown strength is another critical property for dielectric materials, representing the maximum electric field a material can withstand before it loses its insulating properties. diva-portal.org For polymer films, breakdown strength can be influenced by a multitude of factors including polymer purity, the presence of defects or voids, film thickness, and the presence of fillers. researchgate.netsc.edu

In nanocomposites, the addition of nanoparticles can have a complex effect on breakdown strength. While nanoparticles can introduce interfaces that may act as charge trapping sites and potentially increase the breakdown strength, they can also act as defects if not well-dispersed, leading to a reduction in breakdown strength. researchgate.netvtt.fi For instance, adding colloidal silica (B1680970) to higher breakdown strength amorphous polymers like polymethyl methacrylate (B99206) has been shown to cause a reduction in dielectric strength. researchgate.net Conversely, in some cases, the addition of nanofillers to lower breakdown strength polymers has resulted in an improvement. researchgate.net Therefore, achieving a high breakdown strength in poly[this compound] films requires careful control over material purity and processing to minimize defects and optimize the microstructure.

Factors Affecting Dielectric Relaxation Phenomena

The dielectric properties of poly[this compound] (PCEEA) are dominated by the presence of the highly polar cyanoethoxy side group. The relaxation behavior of this polymer is influenced by several key factors, primarily temperature and the frequency of the applied electric field. These factors govern the mobility of the polar side chains, which can orient themselves in the presence of an electric field, giving the material its characteristic high dielectric constant.

The primary dielectric relaxation, known as the α-relaxation, is directly associated with the glass transition temperature (Tg) of the polymer. This process involves the cooperative segmental motion of the main polymer chain, which allows the attached polar side groups to move and align with the field. Below the Tg, this large-scale motion is frozen, and only smaller, localized relaxations can occur.

The dielectric constant of polymers containing cyanoethyl groups is notably high. For instance, a closely related copolymer, poly[(2-cyanoethyl vinyl ether)-co-(vinyl alcohol)], exhibits a dielectric constant of approximately 15 at 1 kHz and room temperature. kpi.uaresearchgate.net This high value is a direct result of the large dipole moment of the nitrile (-C≡N) group. As the temperature increases, the thermal energy enhances the mobility of these dipoles, generally leading to an increase in the dielectric constant. Conversely, as the frequency of the applied electric field increases, the dipoles have less time to orient, resulting in a decrease in the dielectric constant.

Interactive Data Table: Dielectric Properties of a Structurally Related Cyanoethylated Polymer

| Property | Value | Remarks |

|---|---|---|

| Dielectric Constant (ε') | ~15 | At 1 kHz, room temperature. Value for a related cyanoethylated polymer. kpi.uaresearchgate.net |

| α-Relaxation | Associated with Tg | Corresponds to the glass-rubber transition. kpi.ua |

| β-Relaxation | Occurs below Tg | Associated with the rotation of the cyanomethyl group. kpi.ua |

| High-Frequency Dielectric Limit (ε∞) for β-Relaxation | ~3.4 | Value for a related cyanoethylated polymer. kpi.ua |

Thermal Stability and Degradation Mechanisms

The utility of poly[this compound] in various applications is intrinsically linked to its thermal stability. Understanding its behavior at elevated temperatures, including its decomposition pathways and long-term heat resistance, is critical for defining its operational limits.

Investigation of Thermal Decomposition Pathways

The thermal degradation of polycyanoacrylates, a class to which PCEEA belongs, is characterized by a primary decomposition mechanism involving depolymerization, often referred to as "unzipping." afinitica.com This process is essentially the reverse of the polymerization reaction, where the polymer chain reverts to its constituent monomer. For polycyanoacrylates, this unzipping is catalyzed by base and can be inhibited by the presence of acids. afinitica.com

Thermogravimetric analysis (TGA) and Evolved Gas Analysis (EGA) of similar polycyanoacrylate adhesives show that decomposition begins at approximately 190°C. mdpi.com The degradation process reaches its maximum rate at around 250°C, with a smaller decomposition event sometimes observed at higher temperatures, near 420°C. mdpi.com The quantitative degradation of the polymer back to its monomer is a key characteristic, which is consistent with the low ceiling temperatures known for this polymer family. afinitica.com A noteworthy finding is that even after significant mass loss due to thermal degradation, the molecular weight of the remaining polymer can be essentially unchanged, which supports the end-chain unzipping mechanism. afinitica.com

Analysis of Heat Resistance and Long-Term Stability

While the rapid decomposition of PCEEA occurs at temperatures above 190°C, its practical heat resistance and long-term stability are limited to a much lower temperature range. The performance of cyanoacrylate-based materials, particularly in adhesive applications, can begin to degrade at temperatures as low as 60–80°C. mdpi.com This loss of performance is related to the polymer softening as it approaches its glass transition temperature (Tg), which for a typical commercial polycyanoacrylate is in the range of 140–150°C, though aging can lower this value significantly. mdpi.com For example, a commercial polycyanoacrylate adhesive aged for 5 weeks at 75°C showed a drop in its Tg to 69°C. mdpi.com

The inherent instability of the polymer means that even at room temperature, it can be in equilibrium with its monomer, a process that can lead to a decrease in molecular weight over time. afinitica.com The presence of oxygen can introduce additional degradation pathways through thermal-oxidative reactions, further compromising the material's long-term stability at elevated service temperatures. capes.gov.br To enhance heat resistance, modifications such as creating cross-linked structures or copolymerizing with more stable monomers are often employed. afinitica.com

Interactive Data Table: Thermal Properties of a Commercial Polycyanoacrylate Adhesive

| Property | Value | Method/Conditions |

|---|---|---|

| Onset of Decomposition | ~190 °C | Evolved Gas Analysis (EGA). mdpi.com |

| Temperature of Maximum Decomposition Rate | ~250 °C | Evolved Gas Analysis (EGA). mdpi.com |

| Glass Transition Temperature (Tg) | 140–150 °C | Typical range for unaged polymer. mdpi.com |

| Tg after aging (7 weeks at 50°C) | 87 °C | Differential Scanning Calorimetry (DSC). mdpi.com |

Advanced Applications and Performance Evaluation of 2 2 Cyanoethoxy Ethyl Acrylate Based Polymers

High-Performance Dielectric Materials for Flexible Electronics

The drive towards flexible and printed electronics has spurred research into new polymeric materials that can function as reliable dielectrics. Polymers based on 2-(2-Cyanoethoxy)ethyl acrylate (B77674) are promising candidates due to the inherent high polarity of the nitrile (-C≡N) group, which can lead to a high dielectric constant (high-k). A high-k dielectric material can store more energy in a smaller volume, enabling the miniaturization of electronic components.

Fabrication and Characterization of High-k Dielectric Films for Capacitors

While direct studies on the fabrication of high-k dielectric films exclusively from poly(2-(2-Cyanoethoxy)ethyl acrylate) are not extensively documented in publicly available research, the principles can be inferred from related cyano-functionalized polymers. For instance, research on copolymers of the closely related 2-cyanoethyl acrylate (CEA) has demonstrated the successful synthesis of rubbers with high dielectric constants. acs.org In one study, copolymers of CEA exhibited relative dielectric constants above 10 at 100 Hz. acs.org It is anticipated that a homopolymer of this compound could exhibit an even more pronounced dielectric behavior due to the additional ether linkage enhancing chain flexibility, which can facilitate dipole orientation.

The fabrication of thin dielectric films from such a polymer would typically involve solution-based techniques like spin-coating or doctor blading, followed by a thermal or UV curing process to induce polymerization. The characterization of these films is crucial to determine their suitability for capacitor applications. Key parameters to be evaluated would include:

Dielectric Constant (k): Measured as a function of frequency. For cyano-functionalized polymers, a high dielectric constant is expected, particularly at lower frequencies.

Dielectric Loss (tan δ): A measure of the energy dissipated as heat within the material. Low dielectric loss is essential for efficient capacitor performance.

Dielectric Strength: The maximum electric field the material can withstand without electrical breakdown.

Leakage Current: The small current that flows through the dielectric when a voltage is applied. This should be as low as possible.

A patent for high energy density capacitors highlights the use of alkyl (alpha-substituted)acrylate monomers with dipole groups, such as nitrile groups, to achieve a dielectric constant of at least 7. google.com This further supports the potential of this compound in such applications.

Table 1: Anticipated Dielectric Properties of Poly(this compound) Film Based on Analogous Polymers

| Property | Expected Value | Significance for Capacitors |

| Dielectric Constant (k) at 1 kHz | > 7 google.com | Higher energy storage capacity |

| Dielectric Loss (tan δ) | < 0.05 | Minimizes energy dissipation and heat generation |

| Dielectric Strength | > 100 MV/m | Ensures reliability at high operating voltages |

| Leakage Current Density | < 10⁻⁷ A/cm² | Prevents charge loss and ensures stable operation |

Note: The values in this table are projected based on data from related cyano-functionalized and acrylate polymers and require experimental verification for poly(this compound).

Integration into Organic Field-Effect Transistors (OFETs) and Other Electronic Devices

In Organic Field-Effect Transistors (OFETs), the gate dielectric plays a critical role in controlling the charge carrier density in the semiconductor channel. The use of a high-k dielectric allows for a significant modulation of the channel conductance at lower operating voltages. This is a key advantage for portable and low-power electronic devices.

The integration of a poly(this compound)-based dielectric into an OFET would involve depositing a thin film of the polymer onto the gate electrode, followed by the deposition of the organic semiconductor and the source/drain electrodes. The interface between the dielectric and the semiconductor is of paramount importance, as it can significantly impact the device performance. A smooth, defect-free interface is necessary to minimize charge trapping and ensure high charge carrier mobility.

While specific examples of OFETs utilizing poly(this compound) are not readily found in literature, the broader class of cyano-functionalized polymers is actively being explored for this purpose. The goal is to achieve a combination of a high dielectric constant, good insulating properties, and a compatible interface with various organic semiconductors.

Specialty Elastomers for Demanding Environments

The chemical structure of this compound also lends itself to the development of specialty elastomers with tailored properties. The acrylate backbone provides flexibility, while the polar cyanoethoxy side chains can enhance resistance to non-polar solvents like fuel and oil.

Development of Acrylic Copolymer Rubbers with Enhanced Fuel Oil Resistance

Research into nitrile butadiene rubber (NBR) has shown that the presence of nitrile groups is key to its oil resistance. uk.com Similarly, patents for acrylic rubbers often list a variety of acrylate monomers, including those with alkoxyalkyl groups, to achieve a balance of properties including oil resistance. google.com The development of a copolymer containing this compound would follow a similar logic, aiming to optimize the monomer ratio to achieve the desired balance of fuel oil resistance, low-temperature flexibility, and mechanical properties.

Table 2: Swelling Test Results for a Hypothetical this compound Copolymer in ASTM Fuel C

| Elastomer Composition | % Volume Swell (72h at 23°C) |

| Standard Acrylic Rubber | 40-60% |

| Hypothetical Copolymer with 20% this compound | < 30% |

| High-Nitrile NBR | < 20% |

Note: This table presents hypothetical data to illustrate the expected improvement in fuel resistance. Actual values would depend on the specific comonomers and their ratios.

Design of Materials for Automotive and Industrial Sealing Applications

The enhanced fuel and oil resistance of elastomers based on this compound makes them strong candidates for demanding sealing applications in the automotive and industrial sectors. This includes gaskets, O-rings, and hoses that come into contact with fuels, lubricants, and hydraulic fluids. In these applications, maintaining dimensional stability and sealing force over a wide range of temperatures and chemical environments is critical.

The design of such materials would involve not only the selection of appropriate comonomers but also the incorporation of suitable cross-linking agents and fillers. Cross-linking is essential to create a robust, elastic network, while fillers can be used to enhance mechanical properties such as tensile strength and abrasion resistance. Patents related to acrylic rubber compositions for sealing applications often emphasize the importance of achieving a good balance between heat resistance, oil resistance, and cold flexibility. googleapis.com The inclusion of this compound in such formulations could provide an effective route to improving the oil and fuel resistance aspect of this balance.

Functional Materials for Emerging Technologies

The unique combination of properties offered by polymers derived from this compound opens up possibilities for their use in a range of emerging technologies. While specific, well-documented examples are still nascent, the inherent functionalities of the monomer suggest potential in areas such as:

High Refractive Index Coatings: The presence of the nitrile group can contribute to a higher refractive index in the resulting polymer. Materials with a high refractive index are valuable for optical applications, including anti-reflective coatings and in the fabrication of light-emitting diodes (LEDs) and other optical devices to improve light extraction efficiency.

Smart Materials: The polar nature of the cyanoethoxy group could be exploited in the development of stimuli-responsive materials. For example, changes in the dielectric properties in response to external stimuli could be utilized in sensor applications.

Further research is needed to fully explore and realize the potential of this compound-based polymers in these and other advanced technological fields.

Polymer Matrices for Chemical Data Storage and Encoding Systems

The exponential growth in global data generation has spurred research into alternative data storage solutions beyond conventional magnetic and optical media. One promising avenue is the use of sequence-defined polymers as a medium for molecular-level information storage. illinois.edursc.org These "digital polymers" encode information in their monomer sequence, offering the potential for ultra-high storage density and long-term stability. illinois.edursc.org

While direct research on poly(this compound) for data storage is not yet prevalent, the inherent properties of this polymer make it a compelling candidate for such applications. The concept of polymer-based data storage often relies on the ability to precisely control the sequence of monomers in a polymer chain and then "read" this sequence back. nih.govnih.gov The distinct polarity of the cyanoethoxy side group in poly(this compound) could be leveraged to create a binary or higher-order coding system. For instance, copolymers could be synthesized with other acrylate monomers, where the presence or absence of the cyanoethoxy-containing unit at a specific position in the chain represents a bit of information.

The read-out mechanism for such a polymer could potentially involve techniques that are sensitive to the polar nature of the cyano group, such as certain forms of spectroscopy or microscopy. The regular spacing and high density of the cyano groups along the polymer backbone could facilitate a high data storage capacity. Furthermore, the stability of the acrylate polymer backbone would be crucial for the long-term archival of the encoded information.

Table 1: Conceptual Properties of Poly(this compound) for Data Storage

| Property | Potential Advantage in Data Storage |

|---|---|

| High Polarity of Cyanoethoxy Group | Enables distinct monomer identification for encoding and decoding. |

| Polymer Backbone Stability | Ensures long-term archival of stored information. |

It is important to note that this application is currently conceptual, and further research is needed to develop the synthesis and sequencing methodologies required to realize the potential of poly(this compound) in chemical data storage systems.

Adhesion Promotion in Advanced Composites and Coatings

The efficacy of an adhesive or coating is largely dependent on its ability to form a strong and durable bond with the substrate. The inclusion of polar functional groups in a polymer formulation is a well-established strategy for enhancing adhesive properties. The cyano group (–C≡N) is a strongly polar moiety that can participate in dipole-dipole interactions and hydrogen bonding with various surfaces, thereby promoting adhesion.

Polymers based on this compound are expected to exhibit excellent adhesive characteristics due to the presence of the cyanoethoxy side group. This monomer can be incorporated into adhesive formulations to improve their performance on a variety of substrates, including metals, plastics, and ceramics. In advanced composites, polymers containing this monomer could be used as a matrix material or as a sizing agent for reinforcing fibers, improving the interfacial adhesion between the fiber and the matrix and leading to enhanced mechanical properties of the composite.

The performance of cyano-functionalized polymers as adhesion promoters has been documented in various studies. For instance, the introduction of cyano-functionalized graphitic nanoplatelets into an Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS) resin resulted in a significant improvement in tensile strength and Young's modulus, which was attributed to strong interfacial adhesion. While specific data for poly(this compound) is limited, the general principles of adhesion promotion through polar functional groups are well-supported. Patents also describe the use of cyanoalkyl acrylates in adhesive compositions to achieve fast curing and strong bonds.

Table 2: Representative Adhesion Performance of Cyanoacrylate-Based Adhesives

| Adhesive System | Substrate | Lap Shear Strength (MPa) | Reference |

|---|---|---|---|

| Cyanoacrylate Adhesive | Steel | >10 | General literature values |

Note: The data in this table is representative of general cyanoacrylate adhesives and is provided for contextual purposes. Specific performance of adhesives containing this compound may vary.

Photocurable Resins for Microfabrication and Optoelectronics

Photocurable resins, which solidify upon exposure to light, are essential materials in a wide range of advanced technologies, including microfabrication, 3D printing, and the manufacturing of optoelectronic devices. Acrylate monomers are a cornerstone of many photocurable formulations due to their high reactivity and the versatility of the resulting polymers. researchgate.net this compound is a valuable monomer in this field, as it combines the rapid polymerization characteristics of the acrylate group with the unique properties imparted by the cyanoethoxy side chain. queensu.capolysciences.com

In microfabrication and 3D printing, the fast curing speed of this compound allows for high-resolution patterning and rapid prototyping. The properties of the cured polymer can be tailored by copolymerizing it with other monomers to achieve the desired mechanical strength, flexibility, and thermal stability.

For optoelectronic applications, the refractive index and dielectric properties of the polymer are of paramount importance. The presence of the polar cyano group can significantly influence these properties. Polymers with high nitrile content often exhibit a higher refractive index, which is a desirable characteristic for materials used in waveguides, lenses, and other optical components. Furthermore, the polar nature of the cyanoethoxy group can affect the dielectric constant of the polymer, making it a candidate for use as a dielectric layer in electronic devices.

Table 3: Properties of a Related Acrylate Monomer for Context

| Property | Value (for 2-Cyanoethyl acrylate) | Reference |

|---|---|---|

| Refractive Index (n20/D) | 1.447 | polysciences.com |

Note: This data is for the closely related monomer 2-Cyanoethyl acrylate and is provided to give an indication of the properties that can be expected from cyano-functionalized acrylates.

The ability to be photopolymerized, combined with its influence on optical and electrical properties, makes this compound a promising building block for the creation of next-generation materials for microfabrication and optoelectronics. queensu.capolysciences.com

Advanced Analytical and Characterization Methodologies for 2 2 Cyanoethoxy Ethyl Acrylate Polymers

Molecular Weight and Molecular Weight Distribution Analysis

The molecular weight and its distribution are fundamental characteristics of a polymer, significantly influencing its mechanical, thermal, and solution properties.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus elute faster, while smaller coils penetrate the pores to varying extents and elute later. This separation by hydrodynamic volume allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

For poly(2-(2-cyanoethoxy)ethyl acrylate), GPC is a standard method to assess the success of a polymerization reaction and to understand how reaction conditions affect the final polymer chain lengths. For instance, in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), GPC is used to monitor the linear increase of molecular weight with monomer conversion and to confirm the low polydispersity characteristic of a controlled process. cmu.edu The choice of eluent and calibration standards, often polystyrene or poly(methyl methacrylate), is crucial for obtaining accurate molecular weight data. cmu.edusigmaaldrich.com

Table 1: Illustrative GPC Data for Poly(2-ethylhexyl acrylate)

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer A | 85,000 | 92,000 | 1.08 |

| Polymer B | 150,000 | 165,000 | 1.10 |

This table provides hypothetical data to illustrate typical GPC results for an acrylate (B77674) polymer, showing narrow molecular weight distributions often sought in controlled polymerizations. sigmaaldrich.com

Viscometry and Osmometry for Polymer Solution Properties

While GPC provides detailed molecular weight distribution, viscometry and osmometry offer valuable information about the average molecular weight and polymer-solvent interactions.

Viscometry measures the viscosity of a dilute polymer solution. The intrinsic viscosity, [η], is determined by extrapolating the viscosity measurements to zero concentration. The Mark-Houwink equation, [η] = K * M^a, relates the intrinsic viscosity to the viscosity-average molecular weight (Mv). The parameters K and 'a' are specific to the polymer-solvent-temperature system and provide insights into the polymer's conformation in solution.

Osmometry , particularly membrane osmometry, is an absolute method for determining the number-average molecular weight (Mn). It measures the osmotic pressure of a polymer solution separated from the pure solvent by a semi-permeable membrane. The osmotic pressure is directly proportional to the number of polymer molecules in the solution, making it a reliable method for Mn determination, especially for polymers with Mn up to 500,000 g/mol .

Spectroscopic Characterization of Polymer Microstructure

Spectroscopic techniques are indispensable for elucidating the detailed microstructure of poly(this compound), including the arrangement of monomer units and the stereochemistry along the polymer chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Sequence and Tacticity

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for polymer characterization, providing detailed information about the chemical structure and stereochemistry. researchgate.net High-resolution 1H and 13C NMR are routinely used to confirm the structure of poly(this compound) and to analyze its microstructure. researchgate.netafinitica.comresearchgate.net